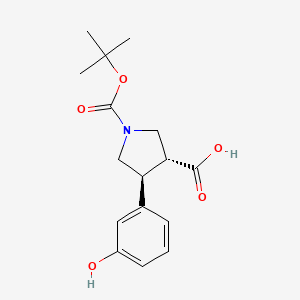

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid

CAS No.: 959575-09-8

Cat. No.: VC2695702

Molecular Formula: C16H21NO5

Molecular Weight: 307.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 959575-09-8 |

|---|---|

| Molecular Formula | C16H21NO5 |

| Molecular Weight | 307.34 g/mol |

| IUPAC Name | (3R,4S)-4-(3-hydroxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C16H21NO5/c1-16(2,3)22-15(21)17-8-12(13(9-17)14(19)20)10-5-4-6-11(18)7-10/h4-7,12-13,18H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m1/s1 |

| Standard InChI Key | DPOXPYJPMOPXDB-OLZOCXBDSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC(=CC=C2)O |

| SMILES | CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)O |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)O |

Introduction

Structural Features and Stereochemistry

The three-dimensional structure of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid is defined by its specific stereochemistry, which plays a crucial role in its potential biological activities and interactions with target molecules.

Stereochemical Configuration

The compound possesses two stereogenic centers at positions 3 and 4 of the pyrrolidine ring. The (3R,4S) designation indicates that these centers have specific spatial orientations according to the Cahn-Ingold-Prelog priority rules. This stereochemistry is critical for the compound's biological activity, as different stereoisomers can interact differently with biological targets.

Functional Groups

The compound contains several important functional groups that contribute to its chemical reactivity and biological properties:

-

Pyrrolidine ring: A five-membered nitrogen-containing heterocycle that serves as the central scaffold.

-

tert-Butoxycarbonyl (Boc) group: Attached to the nitrogen of the pyrrolidine ring, this group protects the amine functionality and modifies its reactivity.

-

Carboxylic acid group: Located at position 3 of the pyrrolidine ring, this group provides acidity and potential for hydrogen bonding interactions.

-

3-Hydroxyphenyl group: Attached at position 4 of the pyrrolidine ring, this aromatic ring with a hydroxyl substituent enhances the compound's ability to engage in π-π interactions and hydrogen bonding.

The presence of these functional groups in specific three-dimensional arrangements enables the compound to interact with various biological targets through multiple binding modes, including hydrogen bonding, ionic interactions, and hydrophobic interactions.

Synthesis and Preparation Methods

The synthesis of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid typically involves multiple steps to establish the correct stereochemistry and incorporate the necessary functional groups.

Protecting Group Strategy

The tert-butoxycarbonyl (Boc) group on the pyrrolidine nitrogen functions as a protecting group that can be selectively removed under acidic conditions. This protecting group strategy is commonly employed in the synthesis of complex molecules to control reactivity at specific sites and enable selective transformations.

Biological Activity and Mechanisms

The biological activity of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid is primarily linked to its structural features and ability to interact with biological targets.

Structure-Activity Relationships

The presence of the 3-hydroxyphenyl group at position 4 of the pyrrolidine ring may enhance the compound's lipophilicity and binding affinity to target sites. The hydroxyl group on the phenyl ring can serve as both a hydrogen bond donor and acceptor, potentially increasing specificity in binding interactions.

The carboxylic acid functionality at position 3 can engage in hydrogen bonding and ionic interactions with target sites, further contributing to the compound's biological activity profile. The specific (3R,4S) stereochemistry likely plays a crucial role in determining the spatial orientation of these functional groups and, consequently, their interactions with biological targets.

Comparative Analysis with Structural Analogs

Comparing (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid with its structural analogs provides insights into structure-activity relationships and potential applications.

Comparison with Related Compounds

Several related compounds differ from (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid in their substituents on the phenyl ring or stereochemistry:

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid | C16H21NO5 | 307.34 g/mol | 3-hydroxyphenyl at position 4 |

| (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid | C17H23NO5 | 321.4 g/mol | 3-methoxyphenyl instead of 3-hydroxyphenyl |

| (3R,4S)-rel-4-(2,3-dimethoxyphenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | C18H25NO6 | 351.4 g/mol | 2,3-dimethoxyphenyl instead of 3-hydroxyphenyl |

| (3R,4S)-rel-4-(3-bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | C16H20BrNO4 | 370.24 g/mol | 3-bromophenyl instead of 3-hydroxyphenyl |

The differences in substituents on the phenyl ring can significantly affect the compounds' physicochemical properties, such as solubility, lipophilicity, and hydrogen-bonding capabilities, which in turn influence their biological activities.

Impact of Substituent Variations

The hydroxyl group in (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid can participate in hydrogen bonding as both a donor and an acceptor, potentially enhancing its interactions with biological targets. In contrast, methoxy groups (as in the methoxyphenyl analogs) can only serve as hydrogen bond acceptors, which may alter binding specificity.

The presence of a bromine atom in the bromophenyl analog introduces a larger, more lipophilic group that can enhance membrane permeability and potentially interact with hydrophobic pockets in target proteins. Additionally, bromine can participate in halogen bonding, a type of non-covalent interaction that may contribute to binding affinity and selectivity.

Applications in Pharmaceutical Research

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid and its analogs have potential applications in pharmaceutical research due to their structural features and potential biological activities.

Drug Development Considerations

In drug development, several aspects of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid would need to be considered:

-

Bioavailability: The presence of both hydrophilic (carboxylic acid, hydroxyl) and hydrophobic (tert-butyl, phenyl) groups may affect membrane permeability and absorption.

-

Metabolic stability: The Boc protecting group may be susceptible to enzymatic cleavage in vivo, potentially serving as a prodrug strategy.

-

Target selectivity: The specific stereochemistry and substituent pattern may contribute to selective binding to particular biological targets.

Current Research and Future Perspectives

Research on (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid and related compounds continues to evolve, with several promising directions for future investigation.

Current Research Gaps

Based on the available literature, several research gaps exist for this compound:

-

Comprehensive physical property characterization

-

Detailed mechanistic studies of biological activities

-

Structure-based design of more potent or selective derivatives

-

Optimization of synthetic routes for scalable production

Future Research Directions

Future research on this compound may focus on:

-

Development of structure-activity relationships through systematic modification of the core structure

-

Investigation of specific biological targets and binding modes

-

Exploration of potential therapeutic applications based on identified activities

-

Development of more efficient synthetic routes to access the compound and its analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume